5-bromo-N-methyl-2-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-N-methyl-2-(trifluoromethyl)aniline is an organic compound with the chemical formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-2-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)aniline followed by N-methylation. The bromination is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-methyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-2-(trifluoromethyl)aniline depends on its specific application. For instance, as an inhibitor of HCV NS3 protease, it likely interacts with the active site of the enzyme, blocking its activity and preventing the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)aniline
Uniqueness
5-Bromo-N-methyl-2-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-methyl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGOINNRMRWDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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